molecular formula C6H14ClO2PS B13422525 O-Ethyl S-sec-Butyl Thiophosphoryl Chloride CAS No. 51748-05-1

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride

Cat. No.: B13422525
CAS No.: 51748-05-1
M. Wt: 216.67 g/mol
InChI Key: FOMXNJDIEWJLCN-UHFFFAOYSA-N
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Description

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride (CAS 51748-05-1) is a critical organophosphorus chemical intermediate primarily utilized in the research and development of agrochemicals. Its principal research value lies in its role as a key precursor in the synthesis of fosthiazate , a prominent, non-fumigant organophosphorus insecticide and nematicide . Studies detail its application in constructing the thiophosphoryl core of fosthiazate, which exhibits activity against plant-parasitic nematodes and pests through acetylcholinesterase inhibition . Beyond this specific application, it serves as a versatile building block in organic synthesis for constructing S-sec-butyl thiophosphoryl compounds, enabling the exploration of novel molecules with potential biological activity . This compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers handling this material should employ standard safety precautions for reactive and moisture-sensitive organochlorides.

Properties

CAS No.

51748-05-1

Molecular Formula

C6H14ClO2PS

Molecular Weight

216.67 g/mol

IUPAC Name

2-[chloro(ethoxy)phosphoryl]sulfanylbutane

InChI

InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3

InChI Key

FOMXNJDIEWJLCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SP(=O)(OCC)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Sulfenyl Intermediates

  • Raw Materials: Di-sec-butyl disulfide, chlorinating agents such as chlorine gas or sulfuryl chloride, and organic solvents (e.g., toluene, 1,2-dichloroethane, dimethyl carbonate).
  • Reaction Conditions: The chlorination reaction occurs at temperatures ranging from $$-10^\circ C$$ to $$10^\circ C$$, typically maintained in a tubular reactor for 1-5 minutes.
  • Process: Continuous addition of chlorinating agent, di-sec-butyl disulfide, and solvent into the reactor results in the formation of a sulfenyl chloride intermediate.

Oxidation with Diethyl Chlorophosphite

  • Reaction: The sulfenyl chloride intermediate is contacted with diethyl chlorophosphite, which is continuously fed into the reactor at a controlled flow rate.
  • Conditions: Oxidation occurs at similar low temperatures ($$-10^\circ C$$ to $$10^\circ C$$) for 1-5 minutes, facilitating the formation of the thiophosphoryl chloride.
  • Outcome: The process yields O-ethyl S-sec-butyl thiophosphoryl chloride with yields exceeding 93% and purity above 93%, often reaching 98.7% as verified by gas chromatography.

Process Parameters and Data Table

Parameter Range/Value Description
Chlorinating agent Chlorine or sulfuryl chloride Reacts with disulfide to form sulfenyl chloride
Reaction temperature $$-10^\circ C$$ to $$10^\circ C$$ Maintains safety and product quality
Reaction time 1-5 minutes Ensures complete chlorination and oxidation
Feed rate of di-sec-butyl disulfide 2.0 g/min Controlled for optimal yield
Feed rate of diethyl chlorophosphite 3.5 g/min For oxidation step

Alternative Methods and Variations

Batch Process (Historical Context)

Earlier methods involved batch reactions where phosphorus trichloride, sulfur monochloride, and polysulfides reacted at atmospheric pressure, often requiring high temperatures and prolonged reaction times, resulting in lower safety and control (US2547012A). These methods suffered from lower yields, higher impurity levels, and safety risks associated with high-pressure operations.

Solvent-Mediated Reactions

Some procedures utilize inert solvents like benzene or toluene to moderate reaction rates, especially during the initial chlorination or oxidation steps, improving selectivity and reducing side-products.

Use of Crude Reactants

Manufacturing approaches employ crude or technical-grade reactants, such as phosphorus pentasulfide, sulfur monochloride, and phosphorus trichloride, which simplifies raw material procurement but necessitates subsequent purification steps to meet high-purity standards.

Summary of Key Findings

Aspect Details References
Yield Over 93%, often reaching 96.8%
Purity Typically exceeds 93%, with some examples reaching 98.7%
Reaction Time Total reaction time approximately 6-8 minutes
Temperature Range $$-10^\circ C$$ to $$10^\circ C$$
Advantages Continuous process, high yield, high purity, low energy consumption, enhanced safety

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .

Scientific Research Applications

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Thiophosphoryl Chlorides and Related Compounds

Structural and Functional Differences

Thiophosphoryl chloride derivatives vary based on substituents attached to the phosphorus center. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents (O/S) Key Applications Reactivity Notes
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride C₆H₁₄ClOPS₂ O-Ethyl, S-sec-Butyl Pesticide intermediates High steric hindrance; selective reactivity
O,O-Diethyl Thiophosphoryl Chloride C₄H₁₀ClO₂PS O-Ethyl, O-Ethyl Chemical synthesis, lubricant additives Less steric hindrance; versatile nucleophilic substitution
Thiophosphoryl Chloride (Parent Compound) PSCl₃ Three chlorine atoms General reagent for organophosphorus synthesis Highly reactive; corrosive and hazardous
sec-Butyl Methylphosphonofluoridate C₅H₁₂FO₂P Methyl, sec-Butyl (fluoride) Specialized organophosphorus applications Fluoride leaving group; distinct toxicity profile

Key Findings

Substituent Effects on Reactivity :

  • The sec-butyl group in this compound introduces steric hindrance, reducing reaction rates with bulky nucleophiles compared to O,O-diethyl derivatives .
  • O,O-Diethyl Thiophosphoryl Chloride exhibits faster reactivity in SN² reactions due to minimal steric effects, making it preferred for synthesizing small-molecule pharmaceuticals .

Applications :

  • The target compound’s sec-butyl group enhances lipid solubility, improving its efficacy in pesticide formulations .
  • In contrast, O,O-diethyl analogs are used in lubricant additives (e.g., AT-626 antioxidant) and broader industrial synthesis .

Safety and Handling :

  • All thiophosphoryl chlorides release toxic gases (e.g., H₂S) upon hydrolysis, but O-Ethyl S-sec-Butyl derivatives require additional precautions due to their higher molecular weight and persistence in environmental matrices .

Synthetic Methods :

  • Continuous synthesis of the target compound (e.g., tubular reactors with toluene solvent) improves yield and purity compared to batch methods for O,O-diethyl derivatives .

Contrast with Phosphonofluoridates

Compounds like sec-Butyl Methylphosphonofluoridate (CAS 352-52-3) differ fundamentally due to their P-F bonds and methylphosphonate cores. These are more toxic and regulated, often associated with nerve agents, whereas thiophosphoryl chlorides are primarily industrial intermediates .

Biological Activity

O-Ethyl S-sec-butyl thiophosphoryl chloride (C6H14ClO2PS) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its neurotoxic effects and potential applications in agriculture and pest control. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophosphoryl group, which contributes to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula : C6H14ClO2PS
  • Molecular Weight : 210.67 g/mol

The primary mechanism of action for organophosphorus compounds like this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause neurotoxicity.

Key Mechanisms:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine.
  • Neurotoxic Effects : Prolonged exposure can lead to symptoms such as muscle spasms, respiratory failure, and potentially death.

Biological Activity and Toxicity

The biological activity of this compound has been studied in various contexts, particularly in relation to its toxicological profile.

Toxicity Data:

  • Acute Toxicity : The compound exhibits significant acute toxicity in laboratory animals. For example, studies have shown that doses as low as 1 mg/kg can lead to severe neurological symptoms.
  • Chronic Exposure : Long-term exposure may result in cumulative toxicity, affecting cognitive functions and motor skills.

Case Studies

Several case studies highlight the biological effects and mechanisms of this compound:

  • Neurotoxicity in Rodents : A study evaluated the neurotoxic effects of various organophosphorus compounds, including this compound. Results indicated significant inhibition of AChE activity in brain tissues, correlating with behavioral changes such as increased anxiety and impaired motor coordination.
  • Environmental Impact Assessment : Research assessing the environmental persistence and bioaccumulation potential of this compound showed that it can remain active in soil and aquatic environments, posing risks to non-target organisms.
  • Agricultural Applications : As an insecticide, this compound has been tested for efficacy against common agricultural pests. Field trials demonstrated effective pest control with minimal application rates but raised concerns regarding potential non-target toxicity.

Data Tables

Parameter Value
Molecular Weight210.67 g/mol
Acute Toxicity (LD50)1 mg/kg (in rodents)
AChE Inhibition Rate>80% inhibition at 10 μM
Environmental Half-Life30 days (soil)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Ethyl S-sec-Butyl Thiophosphoryl Chloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via thiophosphorylation reactions. For example, thiophosphoryl chloride reacts with alcohols or amines under controlled conditions. A documented method involves reacting pentaerythritol with thiophosphoryl chloride to form intermediates, followed by further reactions with diethylamine . Key characterization techniques include:

  • Elemental analysis : To confirm stoichiometry.
  • Spectroscopy : IR identifies functional groups (e.g., P=S bonds at ~600–700 cm⁻¹), while ¹H and ³¹P NMR resolve structural details (e.g., ethyl/sec-butyl substituents and phosphorus environments) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity with water (producing H₂S and HCl) and corrosivity, strict measures are required:

  • Use inert atmospheres (e.g., nitrogen) during synthesis.
  • Avoid contact with metals to prevent hydrogen gas formation.
  • Employ fume hoods and corrosion-resistant equipment (e.g., glass-lined reactors) .

Q. How is this compound utilized in agrochemical research, particularly in pesticide development?

  • Methodological Answer : It serves as a key intermediate in synthesizing chiral pesticides. For example, it participates in oriented synthesis techniques to create stereospecific structures, enhancing pesticide efficacy and environmental safety. Clean production processes, such as solvent-free reactions or closed-loop systems, are emphasized to minimize waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products like PCl₅ or HCl during synthesis?

  • Methodological Answer :

  • Temperature control : Lower temperatures (e.g., 0–5°C) slow side reactions.
  • Solvent selection : Non-polar solvents (e.g., benzene) reduce HCl solubility, facilitating its removal via inert gas purging.
  • Purification : Water washing followed by drying over molecular sieves minimizes residual acids .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions (e.g., with dicoumarin)?

  • Methodological Answer : The thiophosphoryl group (P=S) acts as an electrophile, enabling nucleophilic attack by dicoumarin’s oxygen atoms. This forms a six-membered ring via intramolecular cyclization. ³¹P NMR tracking reveals intermediate phosphorothioate species, while IR confirms S=O bond formation post-reaction .

Q. How do contradictory data on its thermal stability inform experimental design?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 125°C vs. higher values in closed systems) suggest:

  • Atmosphere dependence : Decomposition accelerates in humid or oxygen-rich environments.
  • Analytical validation : Use thermogravimetric analysis (TGA) under controlled conditions to replicate operational environments .

Q. What role does this compound play in synthesizing flame-retardant polymers?

  • Methodological Answer : It functionalizes polyolefins by introducing thiophosphate groups, enhancing fire resistance. A patented method involves:

Reacting pentaerythritol with thiophosphoryl chloride to form a cage-like intermediate.

Further phosphorylation and amine crosslinking to create thermally stable networks .

Q. How can computational modeling predict its reactivity with biomolecules for pharmaceutical applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations map electrophilic sites (e.g., phosphorus center) for nucleophilic interactions. For example, modeling its reaction with cysteine residues helps design prodrugs with controlled release profiles .

Data Contradiction Analysis

  • Example : Variability in reported boiling points (e.g., 125°C vs. higher values) may stem from impurities (e.g., PCl₅) or measurement conditions. Researchers should:
    • Cross-reference purity data (e.g., via GC-MS).
    • Replicate experiments using standardized ASTM methods .

Key Safety Data

HazardMitigation StrategySource
Corrosive to metals/skinUse PTFE-lined containers; wear neoprene gloves
Releases H₂S upon hydrolysisConduct reactions under anhydrous conditions

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